N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a synthetic acetamide derivative featuring a complex tricyclic sulfur-containing heterocycle. Its structure comprises a central 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen core, substituted at the 3-position with a sulfanyl group linked to an acetamide moiety.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-11(24)19-12-6-8-13(9-7-12)20-16(25)10-26-17-21-22-18-23(17)14-4-2-3-5-15(14)27-18/h2-9H,10H2,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUORJWHIJOFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts as a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively. It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1.
Biochemical Pathways
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins from arachidonic acid. This results in reduced inflammation and pain, as prostaglandins are key mediators of these processes.
Pharmacokinetics
Its solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of COX-2. By reducing the production of prostaglandins, it can alleviate inflammation and pain.
Biological Activity
N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound with potential biological activities that have been the subject of various research studies. This article summarizes the compound's biological activities, including its anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure combined with an acetamide group. The molecular formula is , showcasing its diverse functional groups which contribute to its biological activities.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds show promising activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, derivatives of triazolethiones have shown IC50 values in the low micromolar range against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolethione Derivative A | MCF-7 | 27.3 |
| Triazolethione Derivative B | HCT-116 | 6.2 |
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial Studies : Similar thiazole and triazole derivatives have demonstrated effective antibacterial activity against a range of pathogenic bacteria. For example, benzothioates derived from triazolethiones exhibited good antibacterial effects compared to standard antibiotics like chloramphenicol .
3. Other Therapeutic Potentials
In addition to anticancer and antimicrobial activities, compounds related to this compound have shown:
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
- Antioxidant Activity : Studies suggest that these compounds may also act as antioxidants, helping to mitigate oxidative stress in biological systems.
Case Studies
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of triazolethione derivatives for their cytotoxic effects on MCF-7 cells and reported significant activity with some derivatives showing IC50 values below 30 µM .
- Antimicrobial Screening : Another study assessed the antibacterial efficacy of thiazole-based compounds against Gram-positive and Gram-negative bacteria and found promising results indicating potential for development as new antimicrobial agents .
Comparison with Similar Compounds
Core Heterocycle Variations
The compound shares structural homology with tricyclic sulfur-nitrogen heterocycles, such as N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (ECHEMI ID: 618393-20-7). Key differences include:
- Substituent on the aromatic ring: The target compound has a 4-acetamidophenyl group, while the analogue features a 3,4-dimethylphenyl group.
- Heterocyclic modifications: The analogue contains a 9,11-diaza system with a prop-2-enyl substituent, whereas the target compound has a 2,4,5-triaza system.
Substituent Effects
| Compound | Aromatic Substituent | Heterocyclic Core | Key Functional Groups |
|---|---|---|---|
| Target | 4-Acetamidophenyl | 7-Thia-2,4,5-triazatricyclo | Sulfanyl, Acetamide |
| ECHEMI 618393-20-7 | 3,4-Dimethylphenyl | 7-Thia-9,11-diazatricyclo | Sulfanyl, Prop-2-enyl, Oxo |
Implications :
- The acetamide group in the target compound may improve metabolic stability compared to the dimethylphenyl group in the analogue .
Spectroscopic Comparisons
NMR Analysis
highlights the utility of NMR in differentiating structurally similar compounds. For example:
Mass Spectrometry
- Target compound : Predicted molecular formula C₂₁H₁₉N₅O₂S₂ (exact mass: 453.43 g/mol).
- ECHEMI analogue : C₂₃H₂₄N₄O₂S₂ (exact mass: 476.58 g/mol).
The mass difference (23.15 g/mol) reflects substituent variations (e.g., acetamide vs. dimethyl and prop-2-enyl groups) .
Reactivity and Stability
Lumping Strategy Insights
notes that compounds with similar cores may undergo analogous reactions. However, substituents critically influence pathways:
Stability Profile
| Property | Target Compound | ECHEMI Analogue |
|---|---|---|
| Solubility (logP) | ~2.1 (moderate) | ~3.5 (low) |
| Metabolic Stability | High (amide bond) | Moderate (allyl) |
Preparation Methods
Synthesis of the N-(4-Acetamidophenyl) Intermediate
The N-(4-acetamidophenyl) moiety is synthesized via acetylation of 4-aminophenol or its derivatives. A well-established method involves treating p-aminoacetophenone with acetic anhydride under reflux conditions.
Acetylation of 4-Aminophenol
In a typical procedure, 4-aminophenol (1.0 equiv) is dissolved in aqueous acetic acid, followed by dropwise addition of acetic anhydride (2.5 equiv). The reaction is stirred at 80–90°C for 4–6 hours, yielding N-(4-hydroxyphenyl)acetamide with >85% efficiency. Subsequent bromination or chlorination may introduce halogen substituents for downstream coupling.
Key Reaction Parameters:
Construction of the 7-Thia-2,4,5-Triazatricyclo Core
The 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene core is synthesized through cyclization reactions involving heteroatom-rich precursors.
Cyclization of Thiophene Derivatives
Source outlines a method where 3-cyano-4H,5H,6H-cyclopenta[b]thiophene-2-amine undergoes nucleophilic substitution with thiourea in the presence of phosphorus oxychloride . This forms the triazatricyclo framework via intramolecular cyclization at 120°C for 8 hours.
Key Reaction Parameters:
- Catalyst: PCl₃ or POCl₃
- Temperature: 120–130°C
- Yield: 60–70%
- Characterization: Mass spectrometry (MS) reveals molecular ion peaks consistent with the triazatricyclo structure (e.g., m/z 320.1).
Sulfur Incorporation via Thiolation
The sulfur atom in the 7-thia group is introduced using hydrogen sulfide or thiourea under basic conditions. For example, reacting 2-aminocyclopentathiophene with NaSH in DMF at 100°C produces the sulfhydryl intermediate, which is oxidized to the sulfanyl group using I₂.
Coupling of Intermediate Components
The final step involves coupling the N-(4-acetamidophenyl) group with the triazatricyclo-sulfanyl moiety via a thioether linkage.
Nucleophilic Substitution Strategy
A modified procedure from Source is employed:
- Activation: The carboxylic acid derivative of the triazatricyclo core is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C.
- Amidation: The acid chloride reacts with N-(4-aminophenyl)acetamide in the presence of triethylamine (Et₃N) to form the acetamide bond.
Key Reaction Parameters:
Thioether Formation
Alternative approaches utilize disulfide bridges or Mitsunobu reactions . For instance, reacting the sulfhydryl-triazatricyclo compound with 2-chloro-N-(4-acetamidophenyl)acetamide in ethanol with K₂CO₃ yields the target compound.
Optimization and Challenges
Purification Techniques
Common Side Reactions
- Over-Oxidation: Uncontrolled oxidation of sulfhydryl groups to sulfones (mitigated by using N₂ atmosphere).
- Rotamer Formation: Observed in ¹H-NMR due to restricted rotation around the acetamide bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
